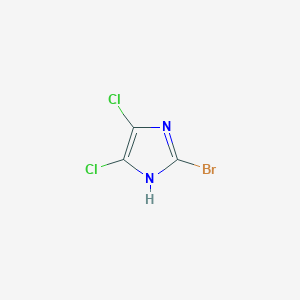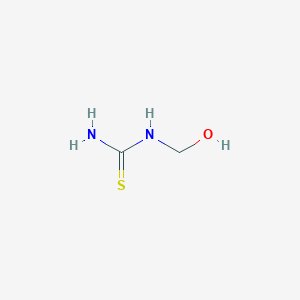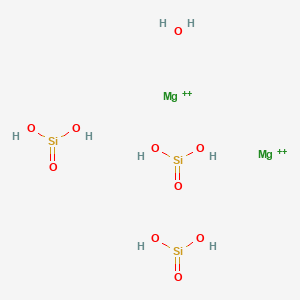
4-Chloro-7-fluoroquinazoline
Descripción general
Descripción
4-Chloro-7-fluoroquinazoline (4CFQ) is an important member of the quinazoline family, which is a class of heterocyclic compounds that are widely used in the pharmaceutical industry. 4CFQ is a synthetic compound that has been used in a variety of research applications, including drug development and drug delivery. In addition, 4CFQ has been studied for its potential therapeutic applications, as it has been shown to possess a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Anticancer Applications : 7-Fluoroquinazoline derivatives have been identified as important intermediates in small molecule anticancer drugs. A rapid synthetic method for these compounds has been established, showing potential in anticancer drug development (Zhou et al., 2019).
Antibacterial Properties : Research on fluoroquinolones, a major class of antibacterial agents, includes the study of 7-fluoroquinolone derivatives. These compounds have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Synthesis and Structural Studies : Studies have focused on synthesizing various halogenated 2,4-diaminoquinazolines, including 7-fluoro derivatives. These studies contribute to understanding the structural properties and potential applications of these compounds (Tomažič & Hynes, 1992).
Cytotoxicity Evaluation : 4-Aminoquinoline derivatives, including those with 7-fluoro substitutions, have been synthesized and examined for cytotoxic effects on human breast tumor cell lines. This research contributes to the development of new classes of anticancer agents (Zhang et al., 2007).
Antioxidative and Prooxidative Effects : Studies have explored the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives, including 7-fluoro-4-hydroxyquinoline. These findings have implications for the development of antioxidant drugs (Liu et al., 2002).
Anticancer Properties of Indole-Aminoquinazoline Hybrids : Indole-aminoquinazolines, prepared from 2-aryl-4-chloroquinazolines, have shown significant cytotoxicity against various cancer cell lines. These compounds demonstrate potential as anticancer agents (Mphahlele et al., 2018).
Insomnia Treatment : Research on dual orexin receptor antagonists for treating insomnia has included the development of compounds with chloro and fluoroquinazoline rings. This research contributes to novel therapeutic approaches for insomnia (Cox et al., 2010).
Acetylcholinesterase Inhibitors and Memory Improvement : Some 4-arylselanyl-7-chloroquinolines, synthesized as potential acetylcholinesterase inhibitors, have shown promising results in improving memory in animal models. This research is relevant for treating Alzheimer's disease and other neurodegenerative disorders (Duarte et al., 2017).
Safety and Hazards
The safety information for 4-Chloro-7-fluoroquinazoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
4-chloro-7-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBYQJRHJVEKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585358 | |
| Record name | 4-Chloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-62-0 | |
| Record name | 4-Chloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)



![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
